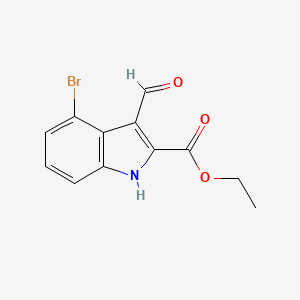

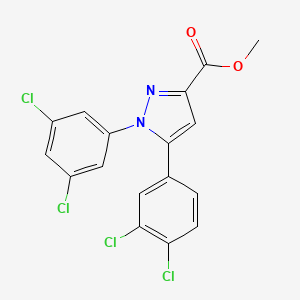

4-溴-3-甲酰基-1H-吲哚-2-羧酸乙酯

描述

Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate can be synthesized starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives a compound which can be converted to N-Boc derivative . The aldehyde group of this derivative can then be reduced with NaBH4 in methanol to obtain the final product .Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate can be represented by the InChI code:1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 . This indicates that the compound has a molecular weight of 268.11 . Chemical Reactions Analysis

Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions. For instance, it can be used as a reactant in the synthetic preparation of hydroxyindolecarboxylates by Baeyer-Villiger oxidation .Physical And Chemical Properties Analysis

Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate has a boiling point of 394.6°C at 760 mmHg . It is a solid at room temperature and should be stored in a dry place .科学研究应用

合成和化学性质

4-溴-3-甲酰基-1H-吲哚-2-羧酸乙酯用作化学合成中的合成中间体。Pete、Szöllösy和Szokol(2006年)展示了其从2-乙氧羰基-1H-吲哚甲磺酸制备的方法,强调了其在将磺甲基转化为甲酰基功能中的作用(Pete, Szöllösy, & Szokol, 2006)。

在类似的背景下,Pete、Parlagh和Tőke(2003年)用它合成了5-甲酰基-1H-吲哚-2-羧酸乙酯,再次着重于将磺甲基转化为醛(Pete, Parlagh, & Tőke, 2003)。

生物和医药应用

4-溴-3-甲酰基-1H-吲哚-2-羧酸乙酯已被研究其在抗肿瘤活性中的潜力。胡等人(2018年)合成了衍生自它的化合物,并评估了其结构和抗肿瘤活性,展示了其在药物化学中的潜力(Hu et al., 2018)。

柴等人(2006年)探索了其衍生物的抗乙型肝炎病毒活性。他们的研究合成了多种衍生物并评估了它们对乙型肝炎病毒的有效性,表明其在抗病毒研究中的重要性(Chai, Zhao, Zhao, & Gong, 2006)。

先进材料和分子研究

- 罗等人(2019年)进行了一项涉及4-溴-3-甲酰基-1H-吲哚-2-羧酸乙酯衍生物的研究。他们合成了一种新的甲卡宾衍生物,进行了单晶X射线分析,并进行了振动光谱研究,为材料科学和分子结构分析领域做出了贡献(Luo, Ma, Zhou, & Huang, 2019)。

作用机制

While the specific mechanism of action for Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate is not mentioned in the search results, indole derivatives are known to have various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

安全和危害

While specific safety and hazards information for Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate is not available, similar compounds like Ethyl 3-bromo-1H-indole-2-carboxylate have hazard statements H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

未来方向

Indole derivatives, including Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate, continue to attract increasing attention due to their significant biological activities . Future research may focus on the development of novel methods of synthesis and the exploration of their potential applications in medicine .

属性

IUPAC Name |

ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-7(6-15)10-8(13)4-3-5-9(10)14-11/h3-6,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHQIPJJLMYTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC=C2Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B3124383.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B3124391.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B3124430.png)

![Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B3124443.png)

![Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124460.png)

![Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124463.png)

![5-[(4-methoxybenzyl)oxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124472.png)